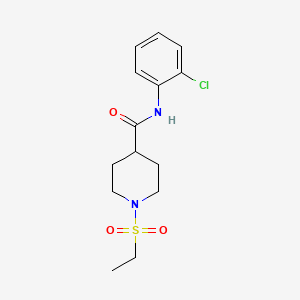![molecular formula C17H23N3O B4427710 N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4427710.png)
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide, also known as BH3I-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BH3I-1 is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins, which are involved in regulating programmed cell death, or apoptosis.
Wirkmechanismus
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide works by binding to the hydrophobic groove of Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins. This results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria, triggering the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been studied for its potential role in neuroprotection, as it can prevent neuronal death in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is its specificity for Bcl-2 family proteins, which minimizes off-target effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, this compound has a relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another area of research is the use of this compound in combination with other therapies, such as immunotherapy or targeted therapies. Additionally, this compound may have applications in other areas of medicine, such as neuroprotection or cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. By inhibiting Bcl-2 family proteins, this compound can induce apoptosis in cancer cells, leading to their death. Studies have shown that this compound can enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17(13-7-2-1-3-8-13)18-12-6-11-16-19-14-9-4-5-10-15(14)20-16/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGQZBVHWQUICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4427630.png)





![1-(2-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4427683.png)
![(2-methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4427693.png)
![N-(2-ethoxyphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427694.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4427726.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4427727.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4427733.png)